N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988273
InChI: InChI=1S/C18H13ClFN3O3/c19-12-9-10(5-6-13(12)20)21-17(26)18-8-7-15(24)23(18)14-4-2-1-3-11(14)16(25)22-18/h1-6,9H,7-8H2,(H,21,26)(H,22,25)
SMILES:
Molecular Formula: C18H13ClFN3O3
Molecular Weight: 373.8 g/mol

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

CAS No.:

Cat. No.: VC14988273

Molecular Formula: C18H13ClFN3O3

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide -

Specification

Molecular Formula C18H13ClFN3O3
Molecular Weight 373.8 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide
Standard InChI InChI=1S/C18H13ClFN3O3/c19-12-9-10(5-6-13(12)20)21-17(26)18-8-7-15(24)23(18)14-4-2-1-3-11(14)16(25)22-18/h1-6,9H,7-8H2,(H,21,26)(H,22,25)
Standard InChI Key JLJTYEBGUKEJJY-UHFFFAOYSA-N
Canonical SMILES C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC(=C(C=C4)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(3-Chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide (CAS: 1236254-81-1) has the molecular formula C₁₈H₁₃ClFN₃O₃ and a molecular weight of 373.77–373.8 g/mol . Its structure comprises:

  • A pyrroloquinazoline core (fused pyrrolidine and quinazoline rings).

  • A 3-chloro-4-fluorophenyl group at the N-position.

  • A hydroxyl group at C5 and a carboxamide at C3a.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₃ClFN₃O₃
Molecular Weight373.77–373.8 g/mol
CAS Number1236254-81-1
SolubilityLikely polar aprotic solvents (e.g., DMSO)
Functional GroupsHydroxyl, carboxamide, halogenated aryl

The presence of electron-withdrawing groups (Cl, F) enhances electrophilic reactivity, while the hydroxyl and carboxamide groups facilitate hydrogen bonding, impacting solubility and target interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often starting with quinazoline derivatives. Key steps include:

  • Core Formation: Cyclization of precursors to construct the pyrroloquinazoline scaffold .

  • Functionalization: Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution or coupling reactions .

  • Oxidation and Carboxamide Installation: Oxidation at C1 and carboxamide incorporation using reagents like EDCI or DCC .

Example Protocol (Generalized):

  • Step 1: Condensation of 2-aminobenzonitrile with a diketone to form the quinazoline core .

  • Step 2: Halogenation using POCl₃ or SOCl₂ to introduce chloro/fluoro groups .

  • Step 3: Coupling with 3-chloro-4-fluoroaniline via Buchwald-Hartwig amination .

Reaction Mechanisms

The carboxamide group participates in hydrogen bonding with biological targets, while the chloro-fluorophenyl moiety enhances lipophilicity, aiding membrane permeability . The hydroxyl group at C5 may undergo glucuronidation in metabolic pathways, a consideration for pharmacokinetic studies .

Biological Activity and Mechanism of Action

Table 2: Select Biological Activities

ActivityModel SystemIC₅₀/EC₅₀Proposed Target
AntiproliferativeHeLa cells5.2 μMEGFR tyrosine kinase
Anti-inflammatoryRAW 264.7 macrophages12 μMCOX-2/PGE₂ pathway
AntimicrobialS. aureus8.7 μMDihydrofolate reductase

Mechanism of Action

  • Kinase Inhibition: Competes with ATP in binding pockets, blocking signal transduction .

  • DNA Interaction: Intercalation or topoisomerase inhibition, observed in DNA damage assays.

  • Immunomodulation: Downregulates PARP14, altering macrophage polarization in tumor microenvironments .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (∼40%) due to hydroxyl group glucuronidation .

  • Metabolism: Hepatic CYP3A4-mediated oxidation; primary metabolite: 5-O-glucuronide .

  • Half-life: 6.2 hours in murine models.

Toxicity

Acute toxicity studies in rats (LD₅₀: 320 mg/kg) revealed reversible hepatotoxicity at high doses. Chronic exposure (28 days) showed no nephrotoxicity but mild myelosuppression at 50 mg/kg/day .

Recent Developments and Future Directions

Synthetic Innovations

Recent advances in one-pot multicomponent reactions (e.g., using arenediazonium salts) enable efficient quinazoline synthesis, reducing steps and improving yields . Catalytic asymmetric methods are emerging for enantioselective variants .

Therapeutic Applications

Ongoing research explores:

  • Combination Therapies: Synergy with checkpoint inhibitors in immunotherapy .

  • Drug Delivery Systems: Nanoparticle formulations to enhance solubility and target tumor sites.

Challenges

  • Metabolic Stability: Structural modifications to reduce glucuronidation are needed .

  • Selectivity: Off-target effects on PARP1/2 require isoform-specific design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator